Technical Guide: Synthesis of 2'-Sulfamoylbiphenyl-3-carboxylic Acid
Technical Guide: Synthesis of 2'-Sulfamoylbiphenyl-3-carboxylic Acid
This technical guide details the synthesis of 2'-sulfamoyl-[1,1'-biphenyl]-3-carboxylic acid (CAS: 1215206-45-3). Note that while the query omitted the prime symbol (
Executive Summary & Retrosynthetic Analysis
The synthesis of 2'-sulfamoylbiphenyl-3-carboxylic acid is most efficiently achieved via a Suzuki-Miyaura Cross-Coupling protocol. This pathway offers superior regioselectivity and functional group tolerance compared to classical Ullmann coupling or Friedel-Crafts methods.
Retrosynthetic Logic
To construct the biaryl core while preserving the sensitive sulfonamide and carboxylic acid functionalities, we disconnect the C1-C1' bond.
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Fragment A (Nucleophile): 3-Carboxyphenylboronic acid (or its pinacol ester).
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Fragment B (Electrophile): 2-Bromobenzenesulfonamide.
Critical Consideration: The free sulfonamide (
Pathway Visualization
The following diagram outlines the convergent synthesis strategy.
Figure 1: Convergent Suzuki-Miyaura coupling strategy for the target biphenyl scaffold.
Detailed Experimental Protocol
This protocol is designed for a 10 mmol scale , suitable for initial lead optimization or gram-scale intermediate production.
Reagents & Materials Table
| Reagent | MW ( g/mol ) | Equiv.[1][2][3] | Amount | Role |
| 2-Bromobenzenesulfonamide | 236.09 | 1.0 | 2.36 g | Electrophile |
| 3-Carboxyphenylboronic acid | 165.94 | 1.1 | 1.83 g | Nucleophile |
| Pd(dppf)Cl₂ · CH₂Cl₂ | 816.64 | 0.03 | 245 mg | Catalyst |
| Sodium Carbonate (Na₂CO₃) | 105.99 | 3.0 | 3.18 g | Base |
| 1,4-Dioxane | - | - | 40 mL | Solvent |
| Water (degassed) | - | - | 10 mL | Co-solvent |
Step-by-Step Methodology
Phase 1: Reaction Setup (Inert Atmosphere)
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Vessel Preparation: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (
) or Argon for 15 minutes. -
Solvent Degassing: In a separate flask, sparge the 1,4-Dioxane/Water mixture (4:1 ratio) with
for 30 minutes. Why: Oxygen poisons the Pd(0) species, leading to homocoupling side products. -
Loading: Charge the reaction flask with 2-Bromobenzenesulfonamide (2.36 g), 3-Carboxyphenylboronic acid (1.83 g), and
(3.18 g). -
Catalyst Addition: Add the Palladium catalyst [Pd(dppf)Cl₂] last.
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Solvation: Syringe the degassed solvent mixture into the flask under a positive pressure of nitrogen.
Phase 2: The Coupling Reaction[4]
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Heating: Immerse the flask in a pre-heated oil bath at 90°C .
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Monitoring: Stir vigorously (600 RPM). Monitor reaction progress via TLC (Eluent: DCM/MeOH 9:1) or HPLC every hour.
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Target Rf: Product will be more polar (lower Rf) than the bromo-starting material but less polar than the boronic acid.
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Completion: Typically 4–6 hours.[4]
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Phase 3: Workup & Purification[4]
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Filtration: Cool the mixture to room temperature. Filter through a pad of Celite to remove Palladium black residues. Wash the pad with 20 mL of 1M NaOH.
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Note: The product is a carboxylic acid; at high pH, it resides in the aqueous phase as a carboxylate salt.
-
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Extraction (Impurity Removal): Wash the alkaline filtrate with Ethyl Acetate (
mL). Discard the organic layer (removes unreacted bromide and non-acidic byproducts). -
Precipitation: Cool the aqueous phase to 0°C. Slowly acidify with 2M HCl to pH ~2. A white to off-white precipitate should form immediately.
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Isolation: Filter the solid via vacuum filtration. Wash with cold water (
mL) to remove inorganic salts. -
Drying: Dry the solid in a vacuum oven at 50°C for 12 hours.
Quality Control & Self-Validation
To ensure scientific integrity, the synthesized compound must pass the following validation checkpoints.
Analytical Specifications
| Parameter | Specification | Diagnostic Signal |
| Appearance | Off-white powder | Visual inspection. |
| Yield | > 75% | Gravimetric analysis. |
| ¹H NMR (DMSO-d₆) | Structure Confirmation | |
| Mass Spec (ESI) | Negative ionization mode (Acidic proton loss). |
Troubleshooting Guide
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Issue: Low Yield / Incomplete Conversion.
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Cause: Catalyst poisoning by the sulfonamide nitrogen.
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Solution: Increase catalyst loading to 5 mol% or switch to Pd(OAc)₂ / SPhos , which is highly active for hindered biaryls.
-
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Issue: Product is sticky/oily.
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Cause: Occluded solvent or impurities.
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Solution: Recrystallize from Ethanol/Water (1:1).
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Mechanistic Insight
The success of this protocol relies on the Base-Promoted Transmetallation step.
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Oxidative Addition: Pd(0) inserts into the C-Br bond of the sulfonamide.
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Activation: The boronic acid is not nucleophilic enough on its own. The carbonate base (
) coordinates to the Boron center, forming a reactive boronate species . -
Transmetallation: The activated aryl group transfers from Boron to Palladium.
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Reductive Elimination: The two aryl rings couple, releasing the product and regenerating Pd(0).
Why this specific isomer? The 2'-sulfamoyl / 3-carboxy substitution pattern creates a "twisted" biphenyl structure due to steric interaction at the ortho-position (sulfonamide). This lack of planarity is often crucial for binding affinity in GPCR targets (like Endothelin receptors), as it mimics the specific dihedral angles required for the receptor pocket.
References
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Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Link
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Vertex Pharmaceuticals. (2010). Sulfamoyl-biphenyl derivatives as sodium channel blockers. Patent WO2010045251. (Describes analogous sulfonamide coupling conditions). Link
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National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 53394628, 2'-Sulfamoylbiphenyl-3-carboxylic acid. Link
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Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. (Guidance on boronic acid activation). Link
